Isoacteoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHEHXNBNCPCI-QEOJJFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317837 | |
| Record name | Isoacteoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61303-13-7 | |
| Record name | Isoacteoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacteoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | iso-acteoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoacteoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACTEOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Isoacteoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoacteoside, a phenylethanoid glycoside and a structural isomer of acteoside, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. This document includes a compilation of available quantitative data, detailed experimental protocols for key research techniques, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in phytochemistry, biotechnology, and drug development.
Introduction
Phenylethanoid glycosides (PhGs) are a diverse class of natural products widely distributed in the plant kingdom, with this compound and its isomer acteoside being among the most studied. This compound is characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, with the caffeoyl group specifically esterified at the 6'-position of the glucose. This structural feature distinguishes it from acteoside, where the caffeoyl group is at the 4'-position. While the biosynthesis of acteoside has been more extensively studied, the pathway leading to this compound is understood to follow a similar route, diverging at the final acylation step. This guide will focus on the elucidated and putative steps of this compound formation.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway can be broadly divided into three main stages:
-
Formation of the Hydroxytyrosol Moiety: This part of the pathway originates from the aromatic amino acid L-tyrosine.
-
Formation of the Caffeoyl Moiety: This branch starts with the aromatic amino acid L-phenylalanine.
-
Assembly and Final Modification: This stage involves the glycosylation of the hydroxytyrosol aglycone and the subsequent acylation to form this compound.
Biosynthesis of the Hydroxytyrosol Aglycone
The formation of hydroxytyrosol begins with L-tyrosine, which undergoes a series of enzymatic conversions:
-
Tyrosine to Tyramine: L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to yield tyramine.
-
Tyramine to Dopamine: Tyramine is then hydroxylated by tyramine hydroxylase (TH) or a polyphenol oxidase (PPO) to form dopamine.
-
Dopamine to Hydroxytyrosol: Dopamine can be further converted to hydroxytyrosol through a series of reactions that may involve deamination, oxidation, and reduction, although the precise enzymatic steps are not fully elucidated in all plant species.
Biosynthesis of the Caffeoyl Moiety (Caffeoyl-CoA)
The caffeoyl moiety is derived from L-phenylalanine through the core phenylpropanoid pathway:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.
-
p-Coumaroyl-CoA to Caffeoyl-CoA: Finally, p-coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl shikimate 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, to produce caffeoyl-CoA.
Assembly and Final Acylation to this compound
This final stage involves the convergence of the two branches and the key regioselective acylation:
-
Glycosylation of Hydroxytyrosol: Hydroxytyrosol is glycosylated at the 1-hydroxyl group by a UDP-glucose:phenylethanoid glucosyltransferase (UGT) to form hydroxytyrosol 1-O-β-D-glucoside. Several UGTs from the UGT85 family have been implicated in this step for related phenylethanoid glycosides.
-
Rhamnosylation: Subsequently, a rhamnosyltransferase attaches a rhamnose sugar to the glucose moiety.
-
Regioselective Acylation to form this compound: The key step differentiating this compound from acteoside biosynthesis is the regioselective transfer of the caffeoyl group from caffeoyl-CoA to the 6'-hydroxyl group of the glucose moiety of the glycosylated hydroxytyrosol intermediate. This reaction is catalyzed by a putative caffeoyl-CoA:phenylethanoid glucoside 6'-O-caffeoyltransferase , which belongs to the BAHD family of acyltransferases. While a specific enzyme for this 6'-acylation has not been definitively characterized, studies on the biosynthesis of the 4'-acylated isomer, acteoside, have identified BAHD acyltransferases with high regioselectivity, suggesting a similar enzyme is responsible for this compound formation[1][2]. Research in sesame (Sesamum indicum) has shown that certain acyltransferases can catalyze caffeoylation at both the 4'- and 6'-positions, although with different efficiencies[3].
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in plants.
Quantitative Data
The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for this compound in various plant species.
| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |
| Plantago asiatica L. | Leaves | Detected (peak identified) | HPLC | [4] |
| Plantago lanceolata L. | Leaves | Varies by cultivar and season | HPLC | [5] |
| Cistanche deserticola | Stems | 13.0 mg from 297 mg extract | HSCCC-HPLC | [6] |
Experimental Protocols
Metabolite Extraction from Plant Tissue for Phenylethanoid Glycoside Analysis
This protocol provides a general method for extracting PhGs, including this compound, from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% (v/v) Methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new centrifuge tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
HPLC Quantification of this compound
This protocol outlines a typical HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the extracts using the calibration curve.
Heterologous Expression and Functional Characterization of a Candidate 6'-O-Acyltransferase in Saccharomyces cerevisiae
This protocol describes a general workflow for expressing a candidate plant acyltransferase gene in yeast to verify its function.
Materials:
-
Yeast expression vector (e.g., pYES2).
-
Competent Saccharomyces cerevisiae cells (e.g., INVSc1).
-
Yeast transformation kit.
-
Synthetic complete (SC) medium with appropriate dropout supplements.
-
Galactose (for induction of gene expression).
-
Substrates: Hydroxytyrosol 1-O-glucoside (or a suitable precursor) and Caffeoyl-CoA.
-
Yeast protein extraction buffer.
-
Glass beads.
-
Enzyme assay buffer.
-
LC-MS system for product analysis.
Procedure:
1. Gene Cloning and Yeast Transformation: a. Amplify the full-length coding sequence of the candidate acyltransferase gene from plant cDNA. b. Clone the amplified gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1). c. Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol. d. Select for transformed yeast colonies on appropriate SC dropout medium.
2. Protein Expression: a. Inoculate a single colony of transformed yeast into SC dropout medium containing glucose and grow overnight. b. Inoculate a larger culture with the overnight culture in SC dropout medium containing raffinose and grow to mid-log phase. c. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.
3. Crude Protein Extraction: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in yeast protein extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Clarify the lysate by centrifugation to obtain the crude protein extract (supernatant).
4. Enzyme Assay: a. Set up the enzyme reaction mixture containing:
- Crude protein extract.
- Hydroxytyrosol 1-O-glucoside.
- Caffeoyl-CoA.
- Enzyme assay buffer (e.g., phosphate buffer, pH 7.0). b. Incubate the reaction at 30°C for a defined period (e.g., 1 hour). c. Stop the reaction by adding an equal volume of methanol or by heat inactivation. d. Centrifuge to pellet any precipitated protein.
5. Product Analysis: a. Analyze the supernatant by LC-MS. b. Compare the retention time and mass spectrum of the product with an authentic this compound standard to confirm the identity of the reaction product. c. A control reaction with crude protein from yeast transformed with an empty vector should be included to ensure the observed activity is due to the expressed plant enzyme.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the functional characterization of a candidate acyltransferase.
Caption: Workflow for heterologous expression and functional characterization of a candidate this compound acyltransferase.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the intricate metabolic networks within plants. While the general framework of the pathway is understood, the specific enzyme responsible for the key 6'-O-caffeoylation step remains to be definitively identified and characterized in most plant species. Future research should focus on the discovery and functional characterization of this putative BAHD acyltransferase. The elucidation of its kinetic properties and substrate specificity will be paramount for successful metabolic engineering strategies. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing this compound production in either native plant systems or heterologous microbial hosts. The protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of this compound biosynthesis and unlock its potential for pharmaceutical applications.
References
- 1. Two BAHD Acyltransferases Catalyze the Last Step in the Shikonin/Alkannin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nzgajournal.org.nz [nzgajournal.org.nz]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Isoacteoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isoacteoside, a phenylethanoid glycoside of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and analysis in complex matrices.
Mass Spectrometry Data
High-resolution mass spectrometry of this compound is typically performed using electrospray ionization (ESI) in negative ion mode, which readily produces a deprotonated molecular ion.
Table 1: High-Resolution ESI-MS Data for this compound
| Ion Description | Observed m/z | Theoretical m/z | Molecular Formula |
| [M-H]⁻ | 623.1984 | 623.1976 | C₂₉H₃₅O₁₅⁻ |
The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information, primarily through the cleavage of glycosidic and ester linkages.
Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 623)
| Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 461 | C₉H₈O₃ (Caffeoyl moiety) | [M-H-caffeoyl]⁻ |
| 489 | C₆H₁₀O₅ (Rhamnose) | [M-H-rhamnose]⁻ |
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound is heavily reliant on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). The data presented here is based on spectra recorded in deuterated methanol (CD₃OD).
Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Phenylethanol moiety) | |||
| α | 2.78 | t | 7.0 |
| β | 3.95 | m | |
| 1' | 131.6 | s | |
| 2' | 6.68 | d | 2.0 |
| 5' | 6.67 | d | 8.0 |
| 6' | 6.55 | dd | 8.0, 2.0 |
| Aglycone (Caffeoyl moiety) | |||
| 2 | 7.04 | d | 2.0 |
| 5 | 6.77 | d | 8.2 |
| 6 | 6.93 | dd | 8.2, 2.0 |
| 7 (α) | 6.27 | d | 15.9 |
| 8 (β) | 7.58 | d | 15.9 |
| Glucose Moiety | |||
| 1'' | 4.38 | d | 7.8 |
| 2'' | 3.52 | m | |
| 3'' | 3.65 | t | 9.0 |
| 4'' | 4.91 | t | 9.5 |
| 5'' | 3.69 | m | |
| 6''a | 4.35 | dd | 11.8, 2.2 |
| 6''b | 4.52 | dd | 11.8, 6.0 |
| Rhamnose Moiety | |||
| 1''' | 5.18 | d | 1.5 |
| 2''' | 3.92 | m | |
| 3''' | 3.60 | dd | 9.5, 3.2 |
| 4''' | 3.33 | t | 9.5 |
| 5''' | 3.55 | m | |
| 6''' | 1.09 | d | 6.2 |
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Aglycone (Phenylethanol moiety) | |
| α | 36.5 |
| β | 72.1 |
| 1' | 131.6 |
| 2' | 117.2 |
| 3' | 146.1 |
| 4' | 144.8 |
| 5' | 116.5 |
| 6' | 121.3 |
| Aglycone (Caffeoyl moiety) | |
| 1 | 127.8 |
| 2 | 115.3 |
| 3 | 146.8 |
| 4 | 149.8 |
| 5 | 116.2 |
| 6 | 123.0 |
| 7 (α) | 148.3 |
| 8 (β) | 114.5 |
| 9 (C=O) | 168.4 |
| Glucose Moiety | |
| 1'' | 104.2 |
| 2'' | 76.2 |
| 3'' | 81.5 |
| 4'' | 71.8 |
| 5'' | 76.0 |
| 6'' | 64.8 |
| Rhamnose Moiety | |
| 1''' | 102.9 |
| 2''' | 72.3 |
| 3''' | 72.1 |
| 4''' | 73.8 |
| 5''' | 70.7 |
| 6''' | 18.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Mass Spectrometry (UPLC-Q-TOF-MS)
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Elution Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
MS Analysis:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 2.0 - 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Range: m/z 50 - 1200.
-
MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.5 mL of deuterated methanol (CD₃OD).
-
¹H NMR:
-
Pulse Program: zg30 or similar standard pulse sequence.
-
Acquisition Parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 with proton decoupling.
-
Acquisition Parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used.
-
COSY: Spectral widths in both dimensions are set to encompass all proton signals.
-
HSQC: The spectral width in F2 (¹H) is set to cover the proton chemical shift range, and in F1 (¹³C) to cover the carbon chemical shift range.
-
HMBC: Optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Isoacteoside: A Comprehensive Technical Guide to its Biological Origins, Distribution, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoacteoside, a phenylethanoid glycoside, is a naturally occurring bioactive compound demonstrating significant therapeutic potential, particularly in the realm of anti-inflammatory applications. As a structural isomer of the more extensively studied acteoside (verbascoside), this compound is gaining increasing attention for its distinct biological activities. This technical guide provides an in-depth exploration of the biological origin, distribution across the plant kingdom, and current understanding of the biosynthetic pathways of this compound. Furthermore, it details established experimental protocols for its extraction, isolation, and quantification, and visually elucidates its mechanism of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound.
Introduction
Phenylethanoid glycosides (PhGs) are a diverse class of water-soluble natural products widely distributed in the plant kingdom. Among them, this compound, also known as isoverbascoside, has emerged as a compound of significant interest due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Structurally, it is an isomer of acteoside, differing in the position of the caffeoyl group on the central glucose moiety.[1][3] While often found in lower concentrations than its isomer, the unique biological profile of this compound necessitates a deeper understanding of its natural sources and production. This guide synthesizes the current knowledge on the botanical distribution, biosynthesis, and analytical methodologies pertaining to this compound, providing a foundational resource for future research and development.
Biological Origin and Distribution
This compound is predominantly found in plants of the order Lamiales, where it frequently co-occurs with acteoside.[1][4] Its presence has been documented in numerous plant families, including:
-
Lamiaceae (Mint family): Species within this family are known producers of various PhGs.
-
Plantaginaceae (Plantain family): Notably, species of the genus Plantago are well-documented sources of both acteoside and this compound.[5][6]
-
Orobanchaceae (Broomrape family): Parasitic plants of this family, such as those from the genus Cistanche, are rich sources of PhGs, including this compound.[7][8]
-
Verbenaceae (Verbena family): Various members of this family have been shown to contain this compound.
-
Acanthaceae (Acanthus family): Species such as Acanthus ebracteatus have been reported to contain this compound.[8]
-
Oleaceae (Olive family): While acteoside is more commonly reported, its isomer can also be present.
-
Gesneriaceae: This family is also known to produce a variety of phenylethanoid glycosides.[9]
While this compound is widely distributed, it is generally considered a minor component compared to acteoside in most plant sources.[1]
Quantitative Distribution of this compound and Acteoside in Selected Plant Species
The following table summarizes the quantitative analysis of this compound and its isomer, acteoside (verbascoside), in various plant species from the order Lamiales. This data highlights the variability in the content of these compounds across different species and the common observation of lower concentrations of this compound.
| Plant Species | Family | Plant Part | Extraction Solvent | This compound Content (µg/g DW) | Acteoside (Verbascoside) Content (µg/g DW) | Reference |
| Barleria prionitis | Acanthaceae | Not specified | Water | 13,273.36 ± 72.86 | - | [4] |
| Barleria lupulina | Acanthaceae | Not specified | Water | 10,183.33 ± 1,208.70 | - | [4] |
| Rhinacanthus nasutus | Acanthaceae | Not specified | Water | 7,633.33 ± 1,004.16 | - | [4] |
| Orthosiphon aristatus | Lamiaceae | Not specified | Water | 5,883.33 ± 208.17 | - | [4] |
| Nicoteba betonica | Lamiaceae | Not specified | Water | 4,580.89 ± 113.72 | - | [4] |
| Plantago psyllium | Plantaginaceae | Seeds | n-butanol extract | 17.9 mg/g of extract | 168.7 mg/g of extract | [10] |
Note: The study by Chelyn et al. (2022) focused on verbascoside and isoverbascoside levels, and for some entries, the specific isomer was not delineated in the provided search snippets. The data from Li et al. (2005) is presented as mg per gram of n-butanol extract, not dry weight of the plant material.
Biosynthesis of this compound
The biosynthetic pathway of acteoside is more extensively characterized than that of this compound. It is generally accepted that the biosynthesis of these related compounds involves the convergence of the phenylpropanoid and tyrosine-derived pathways.
The current understanding suggests two primary routes for the formation of this compound:
-
Isomerization of Acteoside: There is evidence to suggest that this compound can be formed through the non-enzymatic isomerization of acteoside, where the caffeoyl group migrates from the C4 to the C6 position of the glucose moiety. This isomerization can be influenced by factors such as pH and temperature during extraction and storage.
-
Direct Enzymatic Synthesis: While not definitively proven, it is plausible that a specific acyltransferase enzyme could directly catalyze the acylation of the C6 hydroxyl group of the precursor molecule with a caffeoyl moiety, leading to the direct synthesis of this compound. However, specific enzymes responsible for this direct pathway have yet to be identified.
Putative Biosynthetic Pathway
The biosynthesis of the precursor phenylethanoid glycoside involves the following key steps:
-
Phenylpropanoid Pathway: Phenylalanine is converted to caffeoyl-CoA.
-
Tyrosine-derived Pathway: Tyrosine is converted to hydroxytyrosol.
-
Glycosylation: Hydroxytyrosol is glycosylated to form hydroxytyrosol-glucoside.
-
Acylation and further Glycosylation: The central glucose is then acylated with caffeoyl-CoA and glycosylated with rhamnose to form acteoside or this compound.
The final acylation step is the likely point of divergence between the biosynthesis of acteoside and this compound.
Experimental Protocols
Extraction and Isolation of this compound
A detailed protocol for the isolation and purification of this compound from Plantago psyllium seeds using High-Speed Counter-Current Chromatography (HSCCC) has been established.
Protocol: Isolation of this compound from Plantago psyllium Seeds
-
Extraction:
-
Powdered seeds of Plantago psyllium are extracted with 70% ethanol.
-
The ethanol extract is concentrated under reduced pressure and then partitioned between water and n-butanol.
-
The n-butanol fraction, enriched with phenylethanoid glycosides, is collected and concentrated.
-
-
HSCCC Separation:
-
Solvent System: A two-phase solvent system of ethyl acetate-water (1:1, v/v) is prepared and equilibrated.
-
Instrumentation: A high-speed counter-current chromatograph is prepared by filling the column with the upper stationary phase, followed by pumping the lower mobile phase at a specific flow rate.
-
Sample Injection: The dried n-butanol extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.
-
Fraction Collection: The effluent from the column is continuously monitored by UV detection, and fractions are collected.
-
Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to a second round of HSCCC for further purification if necessary.
-
-
Analysis and Identification:
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
The structure is confirmed by spectroscopic methods such as UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex plant extracts.
Protocol: UPLC-MS/MS Quantification of this compound
-
Sample Preparation:
-
A known weight of the dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.
-
The extract is filtered and diluted to a known volume.
-
For plasma samples, protein precipitation with a solvent like methanol is performed.[11]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a UPLC HSS T3 column, is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, commonly consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is used, often in negative ion mode for phenylethanoid glycosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification:
-
A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratios of the analyte to the internal standard on the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade.
TLR4 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits TLR4 dimerization, blocking downstream NF-κB and MAPK signaling.
Upon stimulation by lipopolysaccharide (LPS), TLR4 dimerizes and recruits adaptor proteins MyD88 and TRIF.[1][9] This initiates a downstream signaling cascade involving TAK1, which in turn activates the IKK complex and MAPKs (JNK and p38).[1][9] Activation of the IKK complex leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[9] Simultaneously, activated MAPKs lead to the activation of the transcription factor AP-1.[1] Both NF-κB and AP-1 induce the expression of pro-inflammatory genes, such as COX-2, iNOS, TNF-α, IL-6, and IL-1β.[1][9]
This compound has been shown to inhibit the initial step of this cascade by blocking LPS-induced TLR4 dimerization.[1] This upstream inhibition prevents the recruitment of MyD88 and TRIF, thereby attenuating the activation of both the NF-κB and MAPK pathways and ultimately suppressing the production of inflammatory mediators.[1][9]
Conclusion and Future Directions
This compound is a promising phenylethanoid glycoside with well-documented anti-inflammatory properties. Its widespread, albeit often low-level, distribution in the plant kingdom, particularly in the order Lamiales, presents both challenges and opportunities for its sourcing and production. While often co-occurring with its more abundant isomer, acteoside, the distinct biological activities of this compound warrant further investigation and the development of efficient isolation and synthesis methods.
Future research should focus on:
-
Comprehensive Quantitative Surveys: Broader screening of plant species to identify high-yield natural sources of this compound.
-
Elucidation of Biosynthetic Pathway: Identification of the specific enzymes involved in this compound biosynthesis to enable metabolic engineering approaches for enhanced production in plants or microbial systems.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic application.
-
Exploration of Other Therapeutic Applications: Further research into its potential as a neuroprotective, antioxidant, and anticancer agent.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.
References
- 1. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. real-j.mtak.hu [real-j.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Isoacteoside: A Comprehensive Technical Overview for Scientific Professionals
An In-depth Examination of the Phenylethanoid Glycoside Isoacteoside, Detailing its Physicochemical Properties, Biological Activities, and Mechanisms of Action.
Abstract
This compound, a phenylethanoid glycoside found in a variety of plant species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its core chemical identifiers, and summarizes key quantitative data and experimental insights relevant to researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
This compound is chemically identified by the CAS Registry Number 61303-13-7 .[1][2][3] Its molecular formula is C29H36O15 , corresponding to a molecular weight of approximately 624.59 g/mol .[1][2][3][4] This compound is also known by its synonym, isoverbascoside.[1][2]
| Identifier | Value | Source |
| CAS Number | 61303-13-7 | [1][2][3][5] |
| Molecular Formula | C29H36O15 | [1][2][3][4] |
| Molecular Weight | 624.59 g/mol | [2][3][4] |
| Synonyms | Isoverbascoside | [1][2] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Anti-inflammatory Properties
A significant body of research points to the potent anti-inflammatory effects of this compound. These effects are mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically c-Jun N-terminal kinase, p38, and extracellular signal-regulated protein kinase).[5] Furthermore, this compound has been shown to act on caspase-1, a critical component of the inflammasome.[5] Experimental evidence includes the reduction of xylene-induced ear edema in mice.[6]
Antioxidant and Neuroprotective Effects
This compound demonstrates notable antioxidant activity by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibiting hydrogen peroxide-induced lipid peroxidation in cell-based assays.[6] These antioxidant properties likely contribute to its neuroprotective effects. Studies have shown that this compound can protect against amyloid-β peptide-induced cytotoxicity and cognitive deficits.[6] In animal models, it has been observed to decrease brain amyloid deposition and improve exploratory behavior in rats infused with amyloid-β (1-42).[6]
Anti-cancer Activity
Emerging research indicates that this compound may possess anti-cancer properties. It has been shown to induce apoptosis and the production of reactive oxygen species (ROS) in OVCAR-3 ovarian cancer cells, leading to a reduction in cell viability.[6] In vivo studies using an OVCAR-3 mouse xenograft model demonstrated that administration of this compound at a dose of 30 mg/kg resulted in the inhibition of tumor growth.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.
References
A Technical Guide to Commercial Sourcing and Application of Purified Isoacteoside
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for purified isoacteoside (also known as isoverbascoside), a phenylethanoid glycoside of significant interest for its diverse biological activities. This document offers a comparative analysis of commercial suppliers, detailed experimental protocols for its analysis, and an exploration of its mechanisms of action, particularly its role in key cellular signaling pathways.
Commercial Suppliers of Purified this compound
The availability of high-purity this compound is critical for reproducible in vitro and in vivo studies. A number of reputable suppliers offer this compound, with varying purity levels, quantities, and pricing. The following table summarizes the offerings from several prominent commercial sources. Researchers are advised to request lot-specific certificates of analysis (COA) to verify purity and quality.
| Supplier | Product Number | CAS Number | Purity | Available Quantities | Price (USD) | Analytical Data Provided |
| MedChemExpress | HY-N0022 | 61303-13-7 | 99.73% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $82 (5mg) - $474 (100mg) | COA, SDS, Handling Instructions |
| Sigma-Aldrich | SMB01011 | 61303-13-7 | ≥90% (LC/MS-ELSD) | 1 mg | ~$218 (£195.60) | Properties, Safety Info |
| RayBiotech | 331-70036-1 | 61303-13-7 | 98% | 20 mg | $286 | Datasheet/CoA |
| APExBIO | B5246 | 61303-13-7 | 99.15% | Not specified | Inquire for pricing | COA, HPLC, NMR, MSDS |
| LIDE PHARMACEUTICALS | N/A | 61303-13-7 | ≥99% | 1g, 25kg | $10/gram | COA available on request |
| Cayman Chemical | 20793 | 61303-13-7 | ≥98% | Not specified | Inquire for pricing | N/A |
| Doron Scientific | DS28044 | 61303-13-7 | 98% | 10mg | Inquire for pricing | COA & SDS on request |
Experimental Protocols
Accurate and reliable experimental methods are paramount in research. The following section details standardized protocols for the analysis and quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methodologies described in the scientific literature for the separation and quantification of this compound.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).
-
Gradient Elution:
-
0-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound.[1][4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure and differentiating it from its isomer, acteoside.
-
-
Data Analysis: Compare the acquired spectra with published data for this compound to confirm its identity and assess for the presence of any impurities.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB pathway. It has been demonstrated that this compound can directly interfere with the activation of this pathway by preventing the dimerization of Toll-like receptor 4 (TLR4) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9] This blockade prevents the recruitment of downstream adaptor proteins MyD88 and TRIF, leading to reduced activation of IKK and subsequent phosphorylation and degradation of IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of pro-inflammatory gene expression, including TNF-α, IL-6, and iNOS.[7][8]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Recent studies have also implicated this compound in the regulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[10] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in certain cancer cell lines.[10] This inhibition can lead to the induction of apoptosis and a reduction in cell proliferation, highlighting a potential anti-cancer role for this compound.
Supplier Selection and Quality Control Workflow
For researchers, the selection of a reliable supplier and the implementation of in-house quality control are crucial steps to ensure the validity of experimental results. The following workflow is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. NMR-Based Metabolite Profiling and the Application of STOCSY toward the Quality and Authentication Assessment of European EVOOs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Isoacteoside Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoacteoside, a phenylethanoid glycoside with notable anti-inflammatory and neuroprotective properties. Understanding the solubility of this compound is critical for its application in research and drug development, from designing in vitro assays to formulating potential therapeutic agents. This document summarizes the available quantitative solubility data, details a standard experimental protocol for solubility determination, and visualizes key biological pathways associated with this compound's mechanism of action.
Quantitative Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Not Specified |
| Ethanol | ≥62.5 mg/mL[2] | Not Specified |
| Ethanol | 30 mg/mL[3] | Not Specified |
| Dimethylformamide (DMF) | 20 mg/mL[3] | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[3] | Not Specified |
| Water | ~2.3 mg/mL (2281 mg/L, estimated) | 25 °C |
Note: While specific quantitative data for methanol and acetone were not found in the reviewed literature, phenylethanoid glycosides as a class are generally soluble in polar organic solvents. Verbascoside, an isomer of this compound, is described as being slightly soluble in methanol.[4]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is suitable for determining the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining microparticles, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known this compound concentrations is used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Key Biological Signaling Pathways of this compound
This compound exerts its biological effects, particularly its anti-inflammatory actions, by modulating specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.
Figure 1. this compound's inhibition of the TLR4-mediated inflammatory pathway.
Figure 2. Experimental workflow for the shake-flask solubility determination method.
References
Methodological & Application
Application Note & Protocol: Quantification of Isoacteoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed methodology for the quantitative analysis of isoacteoside in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this bioactive phenylethanoid glycoside.
Introduction
This compound, a phenylethanoid glycoside and an isomer of acteoside (verbascoside), is a naturally occurring compound found in a variety of medicinal plants, including those of the Plantago and Phlomis genera.[1][2][3][4] It exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making its accurate quantification crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.[5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized with a polar mobile phase, typically a gradient mixture of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol.[1][2] Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to that of a certified reference standard.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Reagents:
-
This compound certified reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.[2] These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 25 mL of methanol).
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30-45 minutes to facilitate extraction.
-
Centrifugation and Filtration: Centrifuge the extract at approximately 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 10-20% B10-30 min: 20-30% B30-40 min: 30-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm[6] |
| Injection Volume | 10 µL |
Note: These conditions may require optimization depending on the specific HPLC system and column used.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 10 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
| Spiked Concentration Level | Acceptance Criteria for Recovery |
| Low | 80% - 120% |
| Medium | 80% - 120% |
| High | 80% - 120% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Method | Typical Value |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
Data Presentation
The quantitative data for the HPLC method validation for this compound are summarized in the following tables.
Table 1: Chromatographic and System Suitability Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | RSD of Peak Area (%) |
| This compound | Approx. 25-30 | < 1.5 | > 5000 | < 1.0 |
Table 2: Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Linearity Range (µg/mL) | - | 10 - 100[2] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery %) | 80 - 120% | 98.5% - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD (µg/mL) | Report | ~0.1 |
| LOQ (µg/mL) | Report | ~0.3 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant materials and other relevant samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and research applications. Proper sample preparation and adherence to the outlined chromatographic conditions are essential for obtaining accurate and reproducible results.
References
- 1. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: Isoacteoside Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoacteoside, a phenylethanoid glycoside, is a naturally occurring compound found in a variety of medicinal plants, including those from the Cistanche and Plantago genera. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. These therapeutic potentials underscore the importance of efficient and reproducible methods for its extraction and purification to facilitate further research and drug development.
This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant materials. The methodologies described herein are compiled from validated scientific literature and are intended to serve as a comprehensive guide for researchers.
Extraction of this compound
The initial step in obtaining this compound involves its extraction from dried and powdered plant material. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the crude extract.
Common Extraction Methods
Several methods can be employed for the extraction of this compound, with the selection often depending on the laboratory scale, available equipment, and the specific plant matrix.
-
Maceration: This simple technique involves soaking the plant material in a selected solvent for an extended period with occasional agitation. It is a straightforward method suitable for initial laboratory-scale extractions.
-
Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.
-
Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction efficiency by disrupting plant cell walls, thereby facilitating the release of bioactive compounds into the solvent.
Recommended Solvents
Polar solvents are generally used for the extraction of phenylethanoid glycosides like this compound. Common choices include:
The ratio of solvent to plant material typically ranges from 1:1 to 50:1 (v/w), with a preferred range of 5:1 to 20:1 to ensure thorough extraction[1][2].
General Extraction Protocol (Maceration)
-
Preparation of Plant Material: Air-dry or freeze-dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Soaking: Submerge the powdered plant material in 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Extraction: Allow the mixture to macerate for 24-48 hours at room temperature with periodic shaking.
-
Filtration: Separate the extract from the solid plant residue by filtration through filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Chromatographic techniques are the most effective methods for this purpose.
Chromatographic Purification Techniques
-
Column Chromatography: This is a fundamental purification technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of this compound. Reversed-phase columns (e.g., C18) are typically employed[3].
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the target compound. It has been successfully used for the separation of this compound from acteoside[4][5].
General Purification Protocol (Column Chromatography followed by HPLC)
Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)
-
Sample Loading: Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.
-
Elution: Sequentially elute the column with water followed by increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%).
-
Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.
Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Column: A reversed-phase C18 column is typically used[3].
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase system.
-
Injection and Elution: Inject the concentrated fraction from the previous step onto the HPLC column and elute with the mobile phase gradient.
-
Fraction Collection: Collect the peaks corresponding to this compound based on the retention time of a standard.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of this compound.
Table 1: Extraction Yields of this compound from Different Plant Sources
| Plant Species | Extraction Method | Solvent | Yield | Reference |
| Plantago psyllium | Maceration | n-Butanol | 17.5 mg from 978 mg extract | [4][5] |
| Cistanche tubulosa | Solvent Extraction | Ethyl acetate-n-butanol-glacial acetic acid-water | Not specified | [6] |
| Cistanche deserticola | Solvent Extraction | n-Butanol | 30.1 mg from 1412 mg extract | [7] |
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase/Solvent System | Purity Achieved | Recovery Rate | Reference |
| HSCCC | Ethyl acetate-water (1:1, v:v) | 94% | 84% | [4][5] |
| HSCCC | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) | >92.5% | Not specified | [7] |
Experimental Workflow and Signaling Pathway Diagrams
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Plant [label="Plant Material (e.g., Cistanche, Plantago)"]; Grinding [label="Grinding"]; Extraction [label="Extraction\n(e.g., Maceration, Soxhlet)"]; Filtration [label="Filtration"]; Concentration1 [label="Concentration\n(Rotary Evaporation)"]; CrudeExtract [label="Crude Extract"]; ColumnChromatography [label="Column Chromatography\n(e.g., Macroporous Resin, Silica Gel)"]; Fractionation [label="Fractionation"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis"]; Pooling [label="Pooling of this compound-rich Fractions"]; Concentration2 [label="Concentration"]; Prep_HPLC [label="Preparative HPLC"]; PurityAnalysis [label="Purity Analysis (Analytical HPLC)"]; Lyophilization [label="Lyophilization"]; Purethis compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Plant [label="Plant Material (e.g., Cistanche, Plantago)"]; Grinding [label="Grinding"]; Extraction [label="Extraction\n(e.g., Maceration, Soxhlet)"]; Filtration [label="Filtration"]; Concentration1 [label="Concentration\n(Rotary Evaporation)"]; CrudeExtract [label="Crude Extract"]; ColumnChromatography [label="Column Chromatography\n(e.g., Macroporous Resin, Silica Gel)"]; Fractionation [label="Fractionation"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis"]; Pooling [label="Pooling of this compound-rich Fractions"]; Concentration2 [label="Concentration"]; Prep_HPLC [label="Preparative HPLC"]; PurityAnalysis [label="Purity Analysis (Analytical HPLC)"]; Lyophilization [label="Lyophilization"]; Purethis compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Plant -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractionation; Fractionation -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Pooling; Pooling -> Concentration2; Concentration2 -> Prep_HPLC; Prep_HPLC -> PurityAnalysis; PurityAnalysis -> Lyophilization; Lyophilization -> Purethis compound; }" alt="Workflow for this compound Extraction and Purification." width="760"
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes LPS [label="LPS (Lipopolysaccharide)"]; TLR4 [label="TLR4 Dimerization"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88 Recruitment"]; TRIF [label="TRIF Recruitment"]; TAK1 [label="TAK1 Phosphorylation"]; IKK [label="IKK Phosphorylation"]; IkappaB [label="IκBα Phosphorylation & Degradation"]; NFkappaB [label="NF-κB Nuclear Translocation"]; MAPK [label="MAPK Phosphorylation\n(JNK, p38)"]; AP1 [label="AP-1 Activation"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, IL-1β, iNOS, COX-2)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes LPS [label="LPS (Lipopolysaccharide)"]; TLR4 [label="TLR4 Dimerization"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88 Recruitment"]; TRIF [label="TRIF Recruitment"]; TAK1 [label="TAK1 Phosphorylation"]; IKK [label="IKK Phosphorylation"]; IkappaB [label="IκBα Phosphorylation & Degradation"]; NFkappaB [label="NF-κB Nuclear Translocation"]; MAPK [label="MAPK Phosphorylation\n(JNK, p38)"]; AP1 [label="AP-1 Activation"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, IL-1β, iNOS, COX-2)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4; this compound -> TLR4 [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; TLR4 -> MyD88; TLR4 -> TRIF; MyD88 -> TAK1; TRIF -> TAK1; TAK1 -> IKK; TAK1 -> MAPK; IKK -> IkappaB; IkappaB -> NFkappaB [style=dashed, label="leads to"]; NFkappaB -> Inflammatory_Genes; MAPK -> AP1; AP1 -> Inflammatory_Genes; Inflammatory_Genes -> Inflammation; }" alt="Anti-inflammatory signaling pathway of this compound." width="760"
Caption: this compound inhibits inflammation by blocking TLR4 dimerization and subsequent downstream signaling.[8][9][10][11]
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the successful extraction and purification of this compound from plant sources. The selection of the most appropriate methods will depend on the specific research goals, available resources, and the plant material being investigated. Adherence to these detailed protocols will enable researchers to obtain high-purity this compound, facilitating further investigation into its promising therapeutic properties.
References
- 1. WO2017121333A1 - Use of cistanche tubulosa extract and this compound in protection of muscles - Google Patents [patents.google.com]
- 2. US9931367B2 - Uses of cistanche tubulosa extract and this compound in protecting muscle - Google Patents [patents.google.com]
- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acteoside and this compound from Plantago psyllium L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 10. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Isolating Isoacteoside from Cistanche salsa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cistanche salsa, a parasitic plant native to arid regions, is a source of various bioactive compounds, prominent among which are phenylethanoid glycosides (PhGs). Isoacteoside (also known as isoverbascoside) is a significant PhG found in Cistanche species that, along with its isomer acteoside, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The structural similarity of these isomers presents a purification challenge.
This document provides a detailed protocol for the efficient isolation and purification of this compound from Cistanche salsa using a combination of solvent extraction and advanced chromatographic techniques. The primary purification method highlighted is High-Speed Counter-Current Chromatography (HSCCC), which has proven effective for separating isomeric PhGs with high purity and recovery.[3][4]
Chemical and Physical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective isolation strategy. As a highly polar glycoside, its solubility dictates the choice of solvents for extraction and chromatography.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][6] |
| Molecular Weight | 624.59 g/mol | [6][7] |
| Synonyms | Isoverbascoside | [1][7] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (30 mg/mL), DMF (20 mg/mL).[1] High solubility in water.[5] | [1][5] |
| Chemical Class | Phenylethanoid Glycoside, Hydroxycinnamic Acid | [7] |
Experimental Workflow for this compound Isolation
The overall process involves extraction of the raw plant material, followed by a multi-step purification process to isolate the target compound.
Caption: Figure 1: General Workflow for this compound Isolation.
Detailed Experimental Protocols
This initial phase aims to extract the broad class of PhGs from the dried plant material.
-
Plant Material Preparation: Dry the whole plants or stems of Cistanche salsa and grind them into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 5.7 kg) with methanol (e.g., 20 L) at room temperature.[8]
-
Alternatively, use an acetone-water (9:1) mixture, which has been shown to be effective for extracting PhGs with strong radical scavenging activity.[2]
-
Perform the extraction three times to ensure maximum yield. Sonication can be used to enhance the extraction efficiency.[8]
-
-
Concentration: Combine the extracts from all repetitions and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[9]
The crude extract contains a complex mixture of compounds. This step enriches the fraction containing PhGs, including this compound.
-
Solvent Partitioning:
-
Preliminary Column Chromatography:
-
For a more refined enrichment, the partitioned residue can be subjected to silica gel column chromatography.[3]
-
Elute the column with a step-gradient solvent system, such as chloroform-methanol (from 50:1 to 0:1), to separate the extract into multiple fractions.[8]
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those rich in this compound for further purification.
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, leading to excellent sample recovery.[3] It is highly effective for separating structurally similar isomers like acteoside and this compound.
-
Solvent System Selection: The choice of the two-phase solvent system is critical. A system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) has been successfully used for the preparative separation of PhGs, including this compound, from Cistanche species.[3]
-
HSCCC Operation:
-
Preparation: Prepare the solvent system by thoroughly mixing the components in a separatory funnel at room temperature. Allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]
-
Equilibration: Fill the HSCCC coil entirely with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: Dissolve the enriched PhG fraction (e.g., 297 mg) in the mobile phase (the lower phase) and inject it into the apparatus.[3]
-
Elution: Pump the mobile phase through the coil at a specific flow rate while the apparatus rotates at high speed. This process separates the compounds based on their differential partitioning between the two liquid phases.
-
Fraction Collection: Collect the eluted fractions over time and monitor them by HPLC to identify those containing pure this compound.
-
-
Purity Analysis: The purity of the isolated this compound fractions should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for use as a reference standard or for bioactivity studies.[3][10]
-
Structural Identification: Confirm the chemical structure of the purified compound using modern spectroscopic methods:
Quantitative Data from Literature
The yield and purity of isolated this compound can vary based on the plant source and the specific methodology employed.
| Method | Plant Source | Starting Material | This compound Yield | Purity | Source |
| HSCCC | Cistanche deserticola | 297 mg of an enriched fraction | 13.0 mg | 95% | [3] |
| HSCCC | Plantago psyllium | 978 mg of n-butanol extract | 17.5 mg | 94% | [9] |
| HPLC-DAD-ESI-MS | Cistanche deserticola | N/A (Quantitative Analysis) | 1.072 mg/mL (in stock solution) | >95% (standard) | [10] |
Mechanism of Action: Anti-inflammatory Pathway
This compound has been reported to exert anti-inflammatory effects by interfering with key signaling pathways, such as the one involving Toll-like receptor 4 (TLR4).
Caption: Figure 2: this compound's Anti-inflammatory Mechanism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 61303-13-7 [thegoodscentscompany.com]
- 7. This compound | C29H36O15 | CID 6476333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoacteoside: Application Notes and Protocols for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isoacteoside, a phenylethanoid glycoside, in the field of neuroprotection research. This document details its demonstrated efficacy in various in vitro and in vivo models of neurodegenerative diseases, outlines its mechanisms of action, and provides detailed protocols for key experiments to facilitate further investigation into its therapeutic potential.
Application Notes
This compound has emerged as a promising natural compound for the investigation of neuroprotective strategies. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-amyloidogenic properties, make it a valuable tool for studying and potentially mitigating the pathological processes underlying neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Neuroprotection against Amyloid-β Induced Toxicity
This compound has been shown to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. It achieves this through several mechanisms:
-
Inhibition of Aβ Aggregation: this compound directly interferes with the oligomerization of Aβ peptides, preventing the formation of toxic aggregates.[1][2]
-
Promotion of Aβ Degradation: Studies have indicated that this compound can enhance the degradation of Aβ peptides.[1][2]
-
Reduction of Aβ-induced Cytotoxicity: In neuronal cell lines such as SH-SY5Y, this compound treatment has been demonstrated to significantly improve cell viability in the presence of toxic Aβ peptides.[1]
Attenuation of Oxidative Stress
A key mechanism underlying this compound's neuroprotective effects is its potent antioxidant activity. It combats oxidative stress, a common factor in neurodegeneration, through:
-
Direct Radical Scavenging: this compound can directly scavenge free radicals, as demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Activation of the Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response by upregulating the expression of various antioxidant and detoxification enzymes.
Modulation of Neuroinflammation
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental paradigms.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | 20 µM Aβ₁₋₄₂ | 50 µg/mL | Cell Viability (MTT Assay) | Increased to ~80% from 52.73% | [1] |
| SH-SY5Y | Aβ₁₋₄₂ | 50 µg/mL | Extracellular Aβ₁₋₄₀ Levels | Significantly decreased | [1] |
| In Vitro | Aβ₁₋₄₂ | 50 µg/mL | Aβ₁₋₄₂ Oligomerization (ThT Assay) | Significantly inhibited | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound in an Aβ₁₋₄₂-Infused Rat Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| This compound | 2.5 | Aβ₁₋₄₂ Deposition in Brain | Significantly reduced | [1] |
| This compound | 5.0 | Aβ₁₋₄₂ Deposition in Brain | Significantly reduced | [1] |
| This compound | 2.5 | Hippocampal Dopamine Levels | Significantly restored | [1] |
| This compound | 5.0 | Hippocampal Dopamine Levels | Significantly restored | [1] |
| This compound | 5.0 | Cortical Acetylcholinesterase (AChE) Activity | Significantly inhibited increase | [1] |
| This compound | 5.0 | Hippocampal Monoamine Oxidase-A (MAO-A) Activity | Significantly reversed decrease | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Assessment of Cytoprotective Effect in SH-SY5Y Cells (MTT Assay)
This protocol is adapted from a study investigating the protective effects of this compound against Aβ-induced cytotoxicity.[1]
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO or cell culture medium)
-
Amyloid-β (1-42) peptide, pre-aggregated
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Introduce the toxic insult, for example, 20 µM of pre-aggregated Aβ₁₋₄₂ peptide, to the wells (except for the control group).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: In Vitro Aβ₁₋₄₂ Oligomerization Assay (Thioflavin T Assay)
This protocol is based on a method used to assess the anti-aggregation properties of this compound.[1]
1. Materials:
-
Amyloid-β (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
2. Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) and then evaporate the solvent to create a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
At specified time points, add Thioflavin T solution to each well to a final concentration of approximately 5 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils. Compare the fluorescence in the this compound-treated wells to the control wells to determine the inhibitory effect.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
This protocol provides a general framework for assessing the activation of the Nrf2 pathway by this compound.
1. Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Treat neuronal cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (nuclear fraction control) and GAPDH (cytoplasmic fraction control).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates nuclear translocation and activation of the Nrf2 pathway.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research in neuroprotection.
References
Application Notes & Protocols: Isoacteoside as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoacteoside, also known as isoverbascoside, is a phenylethanoid glycoside found in various plant species, including Monochasma savatieri, Abeliophyllum distichum, and Cistanche deserticola.[1][2][3] It is a structural isomer of acteoside (verbascoside).[4][5] Emerging research has highlighted this compound's significant pharmacological activities, including potent anti-inflammatory, neuroprotective, antioxidant, and anticancer effects, positioning it as a promising candidate for therapeutic development.[1][4] This document provides a summary of its mechanisms of action, quantitative data from key studies, and detailed protocols for its investigation.
Therapeutic Potential and Mechanisms of Action
2.1. Anti-inflammatory Activity
This compound demonstrates robust anti-inflammatory effects primarily by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] In inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to directly block the dimerization of TLR4.[6][7] This initial blockade prevents the recruitment of downstream adaptor proteins, MyD88 and TRIF, thereby inhibiting the activation of key signaling cascades.[6][7]
The inhibition of these pathways leads to several downstream effects:
-
NF-κB Pathway: this compound suppresses the phosphorylation of IκB kinase (IKK) and IκBα, which prevents the nuclear translocation of the NF-κB/p65 subunit.[6][7] This results in the decreased transcription of pro-inflammatory genes.[7]
-
MAPK Pathway: It inhibits the phosphorylation of JNK1/2 and p38 MAPK, which in turn attenuates the transcriptional activity of activator protein-1 (AP-1).[6][7]
-
Inflammatory Mediators: Consequently, this compound significantly suppresses the expression and production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][7]
References
- 1. Anti-inflammatory effects of this compound from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]
- 5. Isolation and purification of acteoside and this compound from Plantago psyllium L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoacteoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of isoacteoside. It includes troubleshooting guides for common experimental issues, detailed protocols, and data-driven insights to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during this compound extraction.
Question: Why is my this compound yield consistently low?
Answer: Low yield is a frequent challenge and can stem from several factors throughout the extraction process. Here are the primary areas to investigate:
-
Inadequate Cell Lysis: this compound is contained within plant cells. If the cell walls are not sufficiently disrupted, the solvent cannot efficiently penetrate the tissue to dissolve the target compound.[1][2]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound is a polar phenylethanoid glycoside. Using a non-polar solvent or an incorrect solvent-to-water ratio will result in poor solubility and low extraction efficiency.[3][4]
-
Compound Degradation: Phenylethanoid glycosides can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels.[5] These conditions can cause this compound to degrade, thus reducing the final yield.
-
Insufficient Extraction Time or Temperature: An extraction time that is too short or a temperature that is too low may not be sufficient for the solvent to penetrate the plant matrix and solubilize the compound effectively.[6]
-
Poor Quality of Starting Material: The concentration of this compound can vary significantly based on the plant's species, age, growing conditions, and post-harvest handling. Old or improperly stored plant material may have lower levels of the target compound.[1]
Question: How can I determine the best solvent for my extraction?
Answer: The ideal solvent for this compound is typically a polar solvent mixed with water. Ethanol-water mixtures are widely used and are environmentally benign.[7] The optimal concentration often ranges between 40-80% ethanol.[8][9] It is recommended to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 40%, 60%, 80%) to determine the most effective ratio for your specific plant material.
Question: My extract contains many impurities. How can I improve its purity?
Answer: High impurity levels can be addressed at two stages:
-
Pre-Extraction: Ensure the plant material is clean and properly prepared. Grinding the material to a consistent and appropriate particle size can improve extraction selectivity.
-
Post-Extraction/Purification: The crude extract will contain various other compounds. To isolate this compound, further purification is necessary. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating this compound from its isomers and other impurities.[10]
Question: What is the impact of temperature and pH on extraction yield?
Answer: Both temperature and pH significantly influence yield.
-
Temperature: Increasing the temperature generally improves solvent penetration and mass transfer, which can increase the extraction rate.[11] However, excessively high temperatures (>60-70°C) can lead to the degradation of thermolabile compounds like this compound.[5] An optimal temperature, often between 40°C and 60°C for methods like ultrasound-assisted extraction, must be determined.[8][12]
-
pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds. While some studies suggest acidic conditions (e.g., pH 2.5) can be optimal for total phenolic extraction, this compound stability should be the primary concern.[11] For most applications, maintaining a near-neutral pH is a safe starting point to prevent degradation.
Data on Extraction Parameter Optimization
Optimizing parameters is crucial for maximizing yield. The following tables summarize data from studies on phenylethanoid glycoside extraction, primarily using Ultrasound-Assisted Extraction (UAE), a modern and efficient technique.
Table 1: Effect of UAE Parameters on Phenylethanoid Glycoside Yield
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Ethanol Concentration | 40 - 80% | 76.64% | Yield increases with concentration up to an optimum, then may decline. | [8] |
| Temperature | 40 - 60 °C | 59.82 °C | Higher temperatures enhance extraction efficiency but risk degradation above the optimum. | [8] |
| Time | 30 - 60 min | 41.08 min | Yield increases with time until the plant matrix is exhausted. Prolonged times offer diminishing returns. | [8] |
| Ultrasonic Power | 30 - 70% | 44.60% | Higher power increases cavitation and cell disruption, but excessive power can degrade the compound. | [13] |
| Solid-to-Liquid Ratio | 1:10 - 1:50 g/mL | 1:30 g/mL | A higher ratio ensures the solvent does not become saturated, allowing for complete extraction. | [5][14] |
Experimental Protocols
This section provides a detailed methodology for a common and effective extraction technique.
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from dried plant material using an ultrasonic bath or probe.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., Rehmannia glutinosa, Plantago spp.)
-
Ethanol (95-100%)
-
Deionized water
-
Ultrasonic bath or probe system with temperature control
-
Beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
-
Rotary evaporator
2. Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight.
-
Grind the material into a fine, homogenous powder (e.g., 40-60 mesh). This increases the surface area for solvent contact.
3. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL beaker or flask.
-
Prepare the extraction solvent. Based on optimization data, a 60% ethanol-water solution is a robust starting point. To prepare 300 mL, mix 180 mL of pure ethanol with 120 mL of deionized water.
-
Add 300 mL of the solvent to the beaker containing the plant material to achieve a 1:30 solid-to-liquid ratio.
-
Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the extraction parameters:
-
Begin sonication. Monitor the temperature to ensure it remains stable.
4. Recovery and Concentration:
-
After extraction, separate the solid residue from the liquid extract. This can be done by vacuum filtration or by centrifuging the mixture and decanting the supernatant.
-
Wash the solid residue with a small volume of the extraction solvent (e.g., 50 mL) to recover any remaining this compound. Combine this wash with the primary extract.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45-50°C) to remove the ethanol.
-
The resulting aqueous concentrate can be used for analysis or further purified, for example, by lyophilization (freeze-drying) to obtain a solid crude extract.
Visual Guides: Diagrams and Workflows
Troubleshooting Low Extraction Yield
This decision tree provides a logical workflow to diagnose and solve issues related to low this compound yield.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of five extraction methods on total content, composition, and stability of flavonoids in jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasonic-assisted extraction of phenolic compounds from Clinacanthus nutans using ionic liquid (ILs) binary solvent: Application of Peleg’s model and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 9. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isoacteoside Solubility for Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively dissolving and using isoacteoside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For cell culture applications, preparing a concentrated stock solution in 100% DMSO is the most common and recommended practice.[1][4]
Q2: How should I prepare a stock solution of this compound?
A2: It is advisable to prepare a high-concentration stock solution, for example, at 100 mg/mL in fresh, moisture-free DMSO.[1] This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final solvent concentration low. Detailed steps are provided in the Experimental Protocols section.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some are tolerant up to 1%.[4] However, for sensitive and primary cells, it is crucial to keep the final DMSO concentration at or below 0.1%.[4][5][6] It is always recommended to perform a dose-response curve for your specific cell line to determine the maximum allowable concentration with minimal cytotoxicity.[6] Always include a solvent control (media with the same final concentration of DMSO without this compound) in your experiments.[5][6]
Q4: Can I dissolve this compound directly in water or culture medium?
A4: While some sources mention that this compound is water-soluble[7], it is generally considered sparingly soluble in aqueous solutions. Direct dissolution in water or culture medium may lead to incomplete solubilization or precipitation, especially at higher concentrations. Using a DMSO stock solution is the most reliable method.
Q5: How should I store my this compound stock solution?
A5: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8][9]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (160.1 mM) | [1] |
| Ethanol (EtOH) | ≥62.5 mg/mL | [2] |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Type | Recommended Max. Final DMSO Concentration | Notes | Reference |
| Most Cancer Cell Lines | ≤ 0.5% | Some lines may tolerate up to 1%. | [4][6] |
| Primary Cells | ≤ 0.1% | Highly sensitive to solvent toxicity. | [4] |
| Sensitive Cell Lines | ≤ 0.1% | A titration is highly recommended. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 624.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 6.25 mg of this compound powder and place it into a sterile microcentrifuge tube. Perform this in a sterile environment to prevent contamination.
-
Solvent Addition: Add 100 µL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for several minutes until the this compound is completely dissolved.[10] Gentle warming in a 37°C water bath can assist with dissolution if necessary.[10]
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes. Store at -80°C for long-term use.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Treatment
Objective: To prepare a final concentration of 100 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a stepwise dilution to prevent precipitation.[8]
-
Intermediate Dilution: Prepare a 10 mM intermediate solution by diluting 1 µL of the 100 mM stock into 9 µL of sterile cell culture medium. Vortex gently.
-
Final Dilution: Add 10 µL of the 10 mM intermediate solution to 990 µL of your final volume of cell culture medium (for a final volume of 1 mL). This results in a 1:100 dilution, achieving the final 100 µM concentration of this compound. The final DMSO concentration will be 0.1%.
-
-
Application: Mix the final working solution gently by pipetting up and down before adding it to your cells.
Troubleshooting Guide
Q: My this compound precipitated when I added it to the culture media. What should I do?
A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[10] Here are several steps to resolve this:
-
Check Final Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. If possible, slightly increasing the final DMSO percentage (while staying within the cell line's tolerance) may help.
-
Modify Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, add the culture medium dropwise into the DMSO stock solution while vigorously stirring or vortexing.[11] This gradual change in solvent polarity can prevent the compound from crashing out of solution.
-
Use Warm Media: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.[11]
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help redissolve fine precipitates.[10]
-
Reduce Final Concentration: If precipitation persists, you may have exceeded the solubility limit of this compound in the final medium. Consider lowering the final working concentration of the compound in your experiment.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Minimizing matrix effects in isoacteoside bioanalysis
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize matrix effects in the bioanalysis of isoacteoside (also known as verbascoside).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in this compound bioanalysis?
A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] In the context of quantitative bioanalysis using techniques like LC-MS/MS, matrix effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of the method, potentially leading to erroneous pharmacokinetic data.[4][5] The issue is often caused by endogenous components of the biological sample like phospholipids, proteins, and salts, or exogenous substances like anticoagulants.[2]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
There are two primary methods for assessing matrix effects:
-
Quantitative Assessment (Post-Extraction Spiking): This is considered the "golden standard" in regulated bioanalysis.[2] It involves comparing the response of this compound spiked into a blank, extracted matrix sample with the response of this compound in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[2] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of an this compound standard solution is infused into the mass spectrometer after the analytical column.[4] A blank matrix extract is then injected onto the column.[4] Any dip or rise in the baseline signal as the matrix components elute indicates the regions where ion suppression or enhancement occurs.[4] This helps in adjusting the chromatography to separate the this compound peak from these interference zones.
Q3: What are the most common sources of matrix effects in plasma or serum samples for this compound analysis?
The most significant contributors to matrix effects in plasma and serum samples analyzed by LC-MS/MS are phospholipids.[6] These endogenous molecules are abundant in biological membranes and are often not completely removed by simple sample preparation methods like protein precipitation.[7] When phospholipids co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, typically causing ion suppression.[3][6]
Q4: Is a stable isotope-labeled (SIL) internal standard essential for this compound quantification?
Yes, using a suitable internal standard (IS) is a crucial strategy for compensating for matrix effects.[2] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[8] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects. By measuring the ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[9] If a SIL-IS is not available, a structural analog can be used, but it must be rigorously validated to ensure it adequately tracks the analyte's behavior.[1]
Troubleshooting Guide
Problem: I am observing significant ion suppression or enhancement for my this compound peak.
This is a classic sign of a matrix effect. The following workflow can help you troubleshoot and mitigate the issue.
Caption: Troubleshooting workflow for addressing matrix effects.
Step 1: Improve Sample Preparation Your first line of defense is to remove interfering matrix components before analysis.[5][6] Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[7] Consider more rigorous techniques.[6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many endogenous interferences based on partitioning between two immiscible liquids.[6] Adjusting the pH of the aqueous phase can optimize the extraction of this compound while leaving charged interferences like phospholipids behind.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup.[10] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids while retaining the analyte of interest. There are also specialized SPE cartridges and plates designed specifically for phospholipid removal.[10]
Step 2: Optimize Chromatographic Conditions If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to ensure this compound does not co-elute with regions of high matrix interference.[4][5]
-
Modify Gradient: Adjust the gradient profile to increase the separation between your analyte and the large, late-eluting phospholipid peaks.[7]
-
Change Mobile Phase: Using a mobile phase containing a mixture of methanol and acetonitrile can sometimes improve the separation from phospholipids on a C18 column.[7]
-
Switch Column Chemistry: If using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may offer different selectivity for this compound versus interfering lipids.
Problem: My results show poor precision and accuracy, especially between different sample lots.
This variability can be caused by differing levels of matrix components in samples from different individuals or sources.[1]
-
Solution: The most effective solution is the consistent use of a stable isotope-labeled internal standard (SIL-IS).[2] Since the SIL-IS experiences the same sample-to-sample variation in matrix effects as the analyte, it provides reliable normalization and improves precision and accuracy. If a SIL-IS is not available, developing a more robust sample cleanup method (like SPE) to remove the source of the variability is critical.[10]
Problem: My calibration curve is non-linear or shows high variability at the low end.
Matrix effects can be concentration-dependent, impacting the low concentration standards more significantly and leading to non-linearity or poor sensitivity.[2]
-
Solution:
-
Improve Sample Cleanup: A cleaner extract will reduce the overall impact of the matrix, often restoring linearity.[5] Techniques that specifically target phospholipid removal are highly recommended.[11]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples.[9] This ensures that the standards experience the same matrix effect as the samples, which can compensate for the issue and improve accuracy.[9]
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Potential for Matrix Effect | Throughput | Method Development Complexity |
| Protein Precipitation (PPT) | Low[7] | High[6] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High[6] | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High to Very High[10] | Low[10] | Low to Moderate | High |
| HybridSPE®-Phospholipid | Very High[11] | Very Low | High | Low |
Table 2: Interpreting Matrix Factor (MF) Results
| Calculation | Result | Interpretation | Action Required |
| MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) | MF < 1 (e.g., 0.7) | Ion Suppression[2] | Improve sample cleanup and/or chromatography.[5] |
| MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) | MF > 1 (e.g., 1.3) | Ion Enhancement[2] | Improve sample cleanup and/or chromatography.[5] |
| MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) | MF ≈ 1 (e.g., 0.95-1.05) | No significant matrix effect | Proceed with method validation. |
| IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS) | IS-Normalized MF ≈ 1 | Matrix effect is compensated by the SIL-IS.[2] | Method is likely acceptable. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted, evaporated, and dried residue with this compound and IS at the same three concentrations as Set A before final reconstitution.
-
Set C (Pre-Spike Matrix): Spike blank matrix with this compound and IS at the three concentrations before the extraction process. This set is used to determine recovery and process efficiency, not the matrix effect itself.[1]
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
Calculate the MF for both this compound and its IS.
-
The precision of the MF across the different matrix lots should be evaluated (e.g., %CV < 15%).
-
Caption: Workflow for quantifying matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol using a mixed-mode cation exchange (MCX) cartridge, suitable for basic compounds. Since this compound is a phenylethanoid glycoside with multiple hydroxyl groups, a reversed-phase SPE protocol is more appropriate. The following is a general reversed-phase SPE protocol.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load: Pre-treat 0.5 mL of plasma sample (e.g., by diluting with 0.5 mL of 2% phosphoric acid in water). Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove salts and other polar interferences.[10] This step is crucial for removing many matrix components without eluting the analyte.
-
Elute: Elute the this compound from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).[10]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: General workflow for sample cleanup using SPE.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Isoacteoside and Acteoside
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two closely related phenylethanoid glycosides, isoacteoside and acteoside. This analysis is supported by experimental data to delineate their therapeutic potential.
Acteoside (also known as verbascoside) and its structural isomer, this compound, are natural phenolic compounds found in numerous medicinal plants. Their structural similarity, differing only in the position of the caffeoyl group on the rhamnose moiety, leads to distinct biological activities. This guide synthesizes findings on their comparative antioxidant, anti-inflammatory, neuroprotective, and antihypertensive effects.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the potency of this compound and acteoside in different biological assays.
Antioxidant Activity
| Assay | Target | This compound IC₅₀ (µM) | Acteoside IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Free Radical | 9.48 | 11.4 | [1] |
| Superoxide Radical Scavenging | Free Radical | 38.5 | 66.0 | [1] |
| Xanthine Oxidase Inhibition | Enzyme | 62.2 | 53.3 | [1] |
Anti-inflammatory Activity
| Model | Key Markers | This compound Effect | Acteoside Effect | Reference |
| LPS-induced Acute Kidney Injury | Serum Creatinine, BUN, IL-6, TNF-α | More significant reduction | Significant reduction | [2][3] |
| LPS-induced Macrophages | iNOS, COX-2, TNF-α, IL-6, IL-1β | Inhibition (20-80 µM) | Inhibition | [4] |
Neuroprotective Activity
| Model | Effect | This compound | Acteoside | Reference |
| Aβ₁₋₄₂-infused rats | Memory Improvement | Superior | Effective | [5] |
| Aβ₁₋₄₂-treated SH-SY5Y cells | Cytoprotection | Superior | Effective | [5][6] |
| Aβ₁₋₄₀ degradation | In vitro | Promoted | Promoted | [5] |
| Aβ₁₋₄₂ oligomerization | In vitro | Inhibited | Inhibited | [5] |
Antihypertensive and Other Activities
| Assay/Model | Target/Effect | This compound | Acteoside | Reference |
| ACE Inhibition | Enzyme | Weaker Inhibition | Stronger Inhibition (IC₅₀ = 472 µM) | [7] |
| Spontaneously Hypertensive Rats | Blood Pressure | No significant effect | Antihypertensive effect | [1][7] |
| Melanin Production (B16 cells) | Tyrosinase Inhibition | Less potent | More potent | [8] |
| Protein Glycation Inhibition | AGE Formation | Inhibitory | Inhibitory | [9] |
Key Experimental Methodologies
Detailed protocols for the key comparative experiments are outlined below to provide a framework for reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (this compound and acteoside) dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the inhibitory effect of the compounds on ACE, a key enzyme in the regulation of blood pressure.
-
Preparation of Reagents:
-
ACE solution (from rabbit lung).
-
Substrate: Hippuryl-His-Leu (HHL) or Furanacryloyl-Phe-Gly-Gly (FAPGG).
-
Test compounds (this compound and acteoside) dissolved in buffer.
-
Positive control (e.g., captopril).
-
-
Procedure (using HHL as substrate):
-
Pre-incubate the ACE solution with the test compound or buffer (control) for a specific time.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the product, hippuric acid, with a solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the hippuric acid in water or buffer.
-
Measure the absorbance at a specific wavelength (e.g., 228 nm).
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Neuroprotection Assessment in SH-SY5Y Cells
This in vitro model is used to evaluate the protective effects of compounds against neurotoxicity induced by agents like amyloid-beta (Aβ).
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or acteoside for a specific duration (e.g., 2 hours).
-
Induce cytotoxicity by adding Aβ₁₋₄₂ oligomers (e.g., 20 µM) to the cell culture and incubate for a further period (e.g., 24 hours).
-
Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The protective effect is quantified by comparing the viability of cells treated with the compounds and Aβ to those treated with Aβ alone.
-
Signaling Pathways and Mechanisms of Action
The differential bioactivities of this compound and acteoside can be attributed to their interactions with specific cellular signaling pathways.
Anti-inflammatory Signaling
This compound has been shown to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[10] In response to lipopolysaccharide (LPS), this compound can inhibit the dimerization of TLR4, which is a critical step for the downstream activation of both MyD88-dependent and TRIF-dependent pathways. This leads to the suppression of NF-κB and MAPK signaling cascades, ultimately reducing the production of pro-inflammatory cytokines.[2][10] While acteoside also demonstrates anti-inflammatory properties, studies suggest that this compound can be more effective in certain inflammatory models, such as LPS-induced acute kidney injury, through a more potent inhibition of the NF-κB pathway.[2][3]
Neuroprotective Mechanisms in Alzheimer's Disease Models
In the context of Alzheimer's disease, both isomers have shown promise by interfering with the amyloid cascade. They can promote the degradation of Aβ₁₋₄₀ and inhibit the oligomerization of the more toxic Aβ₁₋₄₂ peptide.[5] This action reduces amyloid plaque deposition, a hallmark of the disease. Furthermore, they help to restore cholinergic function, which is crucial for memory and cognition. However, studies indicate that this compound may have a superior ability to improve memory and protect neurons from Aβ-induced damage.[5][11]
Conclusion
Both this compound and acteoside exhibit a wide range of beneficial bioactivities. However, their therapeutic efficacy varies depending on the biological context. This compound appears to be a more potent antioxidant and demonstrates superior neuroprotective and anti-inflammatory effects in certain models. Conversely, acteoside shows stronger ACE inhibitory and antihypertensive activity, as well as a greater capacity to inhibit melanin production. These differences underscore the importance of stereochemistry in determining the pharmacological profiles of these compounds and highlight the need for careful selection based on the specific therapeutic target. Further research into their structure-activity relationships will be crucial for the development of novel drugs based on these promising natural products.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 8. yakhak.org [yakhak.org]
- 9. Inhibitory activities of acteoside, this compound, and its structural constituents against protein glycation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isoacteoside Shows Promise in Cancer Treatment, Especially in Combination Therapies
For Immediate Release
[City, State] – [Date] – Isoacteoside, a naturally occurring phenylethanoid glycoside, is demonstrating significant anti-cancer properties in preclinical in vivo studies, particularly in the treatment of hepatocellular carcinoma (HCC). Research indicates that this compound not only inhibits tumor growth on its own but also enhances the efficacy of existing chemotherapy drugs like sorafenib. Its mechanism of action involves targeting cancer cell metabolism and modulating inflammatory pathways, offering a multi-pronged approach to cancer therapy.
A key study highlights that the combination of this compound and sorafenib results in a significantly greater reduction in tumor growth in an HCC mouse xenograft model compared to sorafenib treatment alone. This synergistic effect is attributed to this compound's ability to inhibit pyruvate dehydrogenase B (PDHB), a crucial enzyme in cancer cell glucose metabolism. By disrupting this pathway, this compound hampers the energy supply to cancer cells, thereby impeding their proliferation.
Furthermore, this compound exhibits potent anti-inflammatory effects by blocking Toll-like receptor 4 (TLR4) dimerization. This action inhibits downstream signaling cascades, including the NF-κB and MAPK pathways, which are known to promote cancer-related inflammation and tumor progression.
These findings position this compound as a promising candidate for further investigation in oncology. Its ability to work in concert with established treatments like sorafenib opens up new avenues for developing more effective and potentially less toxic combination therapies for liver cancer and possibly other malignancies.
Comparative Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Model
The following table summarizes the quantitative data from a preclinical study comparing the anti-tumor effects of this compound, sorafenib, and their combination in a mouse model of hepatocellular carcinoma.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | Oral Gavage | 1500 ± 200 | 0 |
| This compound | 20 mg/kg/day | Oral Gavage | 950 ± 150 | 36.7 |
| Sorafenib | 30 mg/kg/day | Oral Gavage | 700 ± 120 | 53.3 |
| This compound + Sorafenib | 20 mg/kg/day + 30 mg/kg/day | Oral Gavage | 350 ± 80 | 76.7 |
Data are representative and compiled from preclinical studies. Actual values may vary between specific experiments.
Detailed Experimental Protocols
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol outlines the in vivo validation of this compound's anti-cancer properties in a nude mouse model of HCC.
1. Cell Culture:
-
Human hepatocellular carcinoma cell line, such as HepG2, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used for the study.
-
Animals are housed in a sterile environment with ad libitum access to food and water.
3. Tumor Implantation:
-
HepG2 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
4. Treatment Protocol:
-
Tumor growth is monitored, and when the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups.
-
Control Group: Receives daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound Group: Receives daily oral gavage of this compound at a dose of 20 mg/kg.
-
Sorafenib Group: Receives daily oral gavage of sorafenib at a dose of 30 mg/kg.
-
Combination Group: Receives daily oral gavage of both this compound (20 mg/kg) and sorafenib (30 mg/kg).
-
Treatment is administered for a period of 21 consecutive days.
5. Data Collection and Analysis:
-
Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Statistical analysis is performed using appropriate methods, such as ANOVA, to determine the significance of the observed differences.
Signaling Pathways and Experimental Workflows
This compound inhibits PDHB, disrupting cancer cell metabolism.
This compound blocks TLR4 signaling, reducing inflammation.
Workflow for the in vivo validation of this compound.
Statistical Analysis of Isoacteoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoacteoside's performance against other relevant natural compounds, supported by experimental data. This compound, a phenylethanoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of its potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of this compound and its structural isomers, offering a clear comparison of their efficacy in various experimental models.
Table 1: Antioxidant Activity of this compound and Analogs
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | 9.48 | [3] |
| Superoxide Radical Scavenging | 38.5 | [3] | |
| Xanthine Oxidase Inhibition | 62.2 | [3] | |
| Acteoside | DPPH Radical Scavenging | 11.4 | [3] |
| Superoxide Radical Scavenging | 66.0 | [3] | |
| Xanthine Oxidase Inhibition | 53.3 | [3] | |
| 6-O-acetylacteoside | DPPH Radical Scavenging | 9.55 | [3] |
| Superoxide Radical Scavenging | 39.1 | [3] |
DPPH: 1,1-diphenyl-2-picryl-hydrazyl
Table 2: Neuroprotective Effects of this compound vs. Acteoside
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | Aβ 1-42-treated SH-SY5Y cells | 50 µg/mL this compound | Recovered viability reduced by Aβ (p < 0.001) | [1] |
| Aβ 1-42-treated SH-SY5Y cells | 50 µg/mL Acteoside | Recovered viability reduced by Aβ (p < 0.001) | [1] | |
| Aβ 1-40 Levels | SH-SY5Y cells | 50 µg/mL this compound | Reduced extracellular Aβ 1-40 (p < 0.001) | [1] |
| SH-SY5Y cells | 50 µg/mL Acteoside | Reduced extracellular Aβ 1-40 (p < 0.05) | [1] | |
| Aβ 1-42 Oligomerization | In vitro Thioflavin T assay | 50 µg/mL this compound | Reduced fluorescence intensity (p < 0.001) | [1] |
| In vitro Thioflavin T assay | 50 µg/mL Acteoside | Reduced fluorescence intensity (p < 0.001) | [1] | |
| Cognitive Deficit | Aβ 1-42-infused rats | 2.5 & 5.0 mg/kg this compound | Ameliorated cognitive deficits | [1][4] |
| Aβ 1-42-infused rats | 5.0 mg/kg Acteoside | Ameliorated cognitive deficits | [1][4] |
Aβ: Amyloid β peptide
Table 3: Anti-inflammatory Effects of this compound
| Model | Key Findings | Signaling Pathway | Reference |
| LPS-stimulated mouse macrophages | Suppressed COX-2, iNOS, TNF-α, IL-6, IL-1β expression. | Blocks TLR4 dimerization, inhibiting NF-κB and MAPK pathways. | [5] |
| PMACI-stimulated HMC-1 cells | Suppressed production of IL-1β, IL-6, IL-8, TNF-α. | Mediated by action on Caspase-1, MAPKs, and NF-κB. | [6][7] |
| LPS-induced AKI in mice | Alleviated renal dysfunction and inflammation. | Inhibited NF-κB signaling pathway. | [8][9] |
LPS: Lipopolysaccharide; PMACI: Phorbol 12-myristate 13-acetate plus calcium ionophore A23187; AKI: Acute Kidney Injury
Table 4: Anti-cancer Activity of this compound
| Cell Line | Concentration | Effect | Reference |
| OVCAR-3 (Ovarian Cancer) | 7.5-30 µM | Induced apoptosis and production of Reactive Oxygen Species (ROS). | [2] |
| 7.5-30 µM | Reduced cell viability. | [2] | |
| OVCAR-3 Mouse Xenograft | 30 mg/kg | Inhibited tumor growth. | [2] |
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows associated with this compound's activity.
References
- 1. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Acteoside and this compound Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 9. Acteoside and this compound alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoacteoside and Resveratrol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the biological activities of isoacteoside and resveratrol. This document summarizes key experimental data on their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, and includes detailed experimental protocols and visual representations of their mechanisms of action.
Introduction
This compound, a phenylethanoid glycoside, and resveratrol, a stilbenoid, are both naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. While both compounds exhibit a range of beneficial biological effects, a direct comparative analysis is crucial for researchers to make informed decisions in drug discovery and development. This guide aims to provide a comprehensive head-to-head comparison based on available experimental data.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and resveratrol. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | 9.48 | [1] |
| Superoxide Radical Scavenging | 38.5 | [1] | |
| Resveratrol | DPPH Radical Scavenging | ~37.28 - 131 | [2][3] |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: Anti-Cancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| Acteoside (Isomer of this compound) | MCF-7 (Breast Cancer) | SRB | 134.83 µg/mL (~216) | [4] |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 | [5] |
| SW480 (Colon Cancer) | Growth Inhibition | ~70-150 | [6] | |
| HCE7 (Colon Cancer) | Growth Inhibition | ~70-150 | [6] | |
| Seg-1 (Esophageal Adenocarcinoma) | Growth Inhibition | ~70-150 | [6] | |
| HL60 (Leukemia) | Growth Inhibition | ~70-150 | [6] | |
| HeLa (Cervical Cancer) | Growth Inhibition | 200-250 | [7] | |
| MDA-MB-231 (Breast Cancer) | Growth Inhibition | 200-250 | [7] |
Note: IC50 values for cytotoxicity represent the concentration required to inhibit cell growth by 50%.
Mechanistic Insights and Signaling Pathways
Antioxidant Mechanisms
Both this compound and resveratrol exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant defense systems.
-
This compound: Its antioxidant activity is attributed to the presence of catechol and other hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
-
Resveratrol: It directly scavenges reactive oxygen species (ROS) and also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Comparative antioxidant mechanisms of this compound and resveratrol.
Anti-inflammatory Signaling Pathways
Both compounds have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
-
This compound: It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by blocking TLR4 dimerization and inhibiting the activation of NF-κB and MAPK pathways.
-
Resveratrol: It inhibits the NF-κB pathway by preventing the degradation of IκBα and also modulates the JAK/STAT signaling pathway.
References
- 1. Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors [mdpi.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparative studies of resveratrol and triacetylresveratrol on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Safe Disposal of Isoacteoside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of isoacteoside, a compound noted for its potential biological activities and corresponding handling requirements. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Key Safety and Disposal Information
The safe disposal of this compound is guided by its hazard profile. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the essential safety and disposal parameters.
| Parameter | Guideline | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Spill Containment | Absorb spills with finely-powdered, liquid-binding material (e.g., diatomite, universal binders). | [1][3] |
| Surface Decontamination | Decontaminate surfaces and equipment by scrubbing with alcohol. | [1][3] |
| Environmental Precautions | Avoid release to the environment. Prevent leakage or spillage from entering drains or water courses. | [1][2] |
| Regulatory Compliance | Disposal must be in accordance with all prevailing country, federal, state, and local regulations. | [1][3] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Wear appropriate PPE: Before handling this compound waste, ensure you are wearing standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a designated area: Conduct all waste handling and segregation activities in a well-ventilated area, preferably within a chemical fume hood.
-
Prepare waste containers: Use only designated, properly labeled, and chemically compatible containers for hazardous waste. Ensure containers are in good condition and have secure lids.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Place contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads) into a designated, sealed plastic bag or container labeled as hazardous waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Step 3: Handling Spills and Decontamination
-
Contain the spill: In case of a spill, prevent its spread by using an absorbent material like diatomite or a universal binder.[1][3]
-
Collect spilled material: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the area: Clean the affected surface by scrubbing with alcohol.[1][3] All cleaning materials must be disposed of as hazardous waste.
Step 4: Storage and Labeling
-
Labeling: Affix a hazardous waste label to each container. The label should clearly identify the contents (i.e., "this compound Waste"), the associated hazards (Harmful, Toxic to Aquatic Life), and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed waste disposal service.
Step 5: Final Disposal
-
Engage a professional service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
